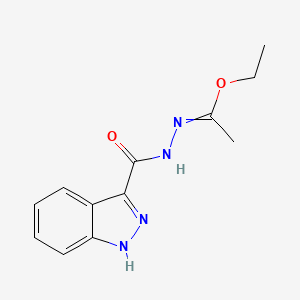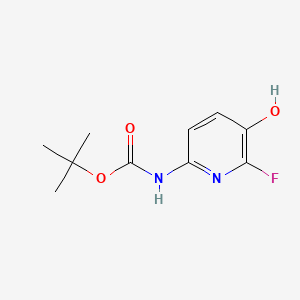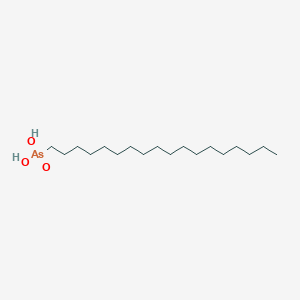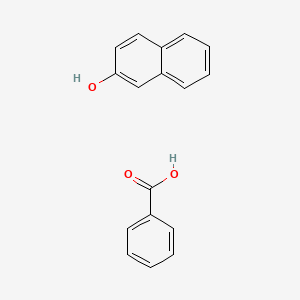
Chloroacetyl-D-beta-hydroxynorleucine B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloroacetyl-D-beta-hydroxynorleucine B is a derivative of beta-hydroxynorleucine, a non-proteinogenic amino acid. This compound is particularly notable for its significant biological activity, including growth inhibitory properties. It is one of the four diastereomers of beta-hydroxynorleucine, with the N-chloroacetyl derivative of the D-enantiomorph of diastereomer B showing the greatest growth inhibitory activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloroacetyl-D-beta-hydroxynorleucine B typically involves the chloroacetylation of beta-hydroxynorleucine. This process can be carried out under metal-free, bio-compatible conditions using chloroacetyl chloride in a phosphate buffer. The reaction is highly chemoselective and can be completed within 20 minutes .
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis due to its high chemo-, regio-, and enantioselectivity. Enzymes can be immobilized and reused for multiple cycles, making the process economically efficient. Additionally, enzymes can be overexpressed or modified to enhance their activity and stability .
化学反应分析
Types of Reactions
Chloroacetyl-D-beta-hydroxynorleucine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
科学研究应用
Chloroacetyl-D-beta-hydroxynorleucine B has a wide range of scientific research applications:
Chemistry: It is used as a chiral intermediate in the synthesis of various pharmaceuticals.
Biology: It has been studied for its growth inhibitory activity and potential antitumor properties.
Medicine: It is being investigated for its potential use in cancer treatment due to its significant growth inhibitory activity.
Industry: It is used in the production of chiral intermediates for pharmaceuticals.
作用机制
The mechanism of action of Chloroacetyl-D-beta-hydroxynorleucine B involves its interaction with specific molecular targets. It is believed to inhibit the growth of cancer cells by interfering with key metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to exhibit significant antitumor activity .
相似化合物的比较
Similar Compounds
Beta-hydroxynorleucine: The parent compound from which Chloroacetyl-D-beta-hydroxynorleucine B is derived.
N-chloroacetyl derivatives of other diastereomers: These include the N-chloroacetyl derivatives of the other three diastereomers of beta-hydroxynorleucine.
Uniqueness
This compound is unique due to its significant growth inhibitory activity, which is about twice that of the other three diastereomers. This makes it a particularly promising compound for further research and potential therapeutic applications .
属性
CAS 编号 |
59286-27-0 |
|---|---|
分子式 |
C8H14ClNO4 |
分子量 |
223.65 g/mol |
IUPAC 名称 |
2-[(2-chloroacetyl)amino]-3-hydroxyhexanoic acid |
InChI |
InChI=1S/C8H14ClNO4/c1-2-3-5(11)7(8(13)14)10-6(12)4-9/h5,7,11H,2-4H2,1H3,(H,10,12)(H,13,14) |
InChI 键 |
FRPZIFQAOIMHIS-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(C(=O)O)NC(=O)CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide](/img/structure/B14007093.png)



![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)





![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)

